molecular formula C21H22N2O2S B2584462 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313500-02-6

4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2584462
CAS RN: 313500-02-6
M. Wt: 366.48
InChI Key: ZGUPMYIVWGRQPJ-UHFFFAOYSA-N
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Description

4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that belongs to the thiazole family of compounds. It is a synthetic compound that has been developed for scientific research purposes. This compound has been studied for its potential use in the treatment of various diseases and conditions.

Scientific Research Applications

  • Anticancer Activity

    • A study investigated substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, closely related to the queried compound. These derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021).
  • Antimicrobial Activity

    • A synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers was performed. These compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacterial strains, as well as fungal strains, with some molecules more potent than reference drugs (Bikobo et al., 2017).
  • Nematocidal Activity

    • Research on novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group showed that these compounds have good nematocidal activity. Specific derivatives dramatically decreased various activities in Bursaphelenchus xylophilus, inhibited respiration, and caused fluid leakage in these nematodes (Liu et al., 2022).
  • Antiproliferative Activity in Renal Cell Adenocarcinoma

    • Studies on 1,3‑thiazolidin‑4‑one derivatives revealed significant antiproliferative activity towards human renal cell adenocarcinoma cells. These compounds were responsible for G1 cell cycle arrest and slightly induced apoptosis in a dose-dependent manner (Gawrońska-Grzywacz et al., 2018).

properties

IUPAC Name

4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-3-4-13-25-18-11-9-17(10-12-18)20(24)23-21-22-19(14-26-21)16-7-5-15(2)6-8-16/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUPMYIVWGRQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

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